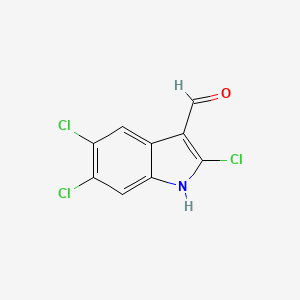

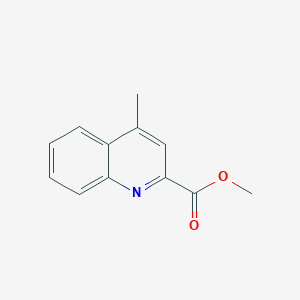

![molecular formula C15H11N3O2 B3057467 N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 81000-03-5](/img/structure/B3057467.png)

N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Descripción general

Descripción

“N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a compound that belongs to the class of organic compounds known as 1-ribosyl-imidazolecarboxamides . It has been studied for its potential anti-HIV-1 activity .

Synthesis Analysis

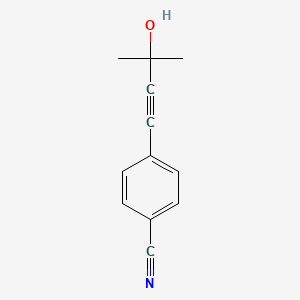

A series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, including “this compound”, were synthesized and evaluated for their in vitro anti-HIV-1 activity . The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .

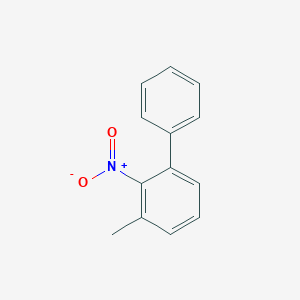

Molecular Structure Analysis

The molecular formula of “this compound” is C15H11N3O2 . The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .

Chemical Reactions Analysis

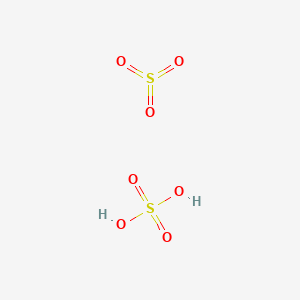

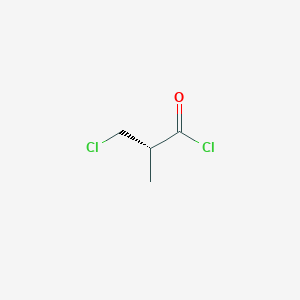

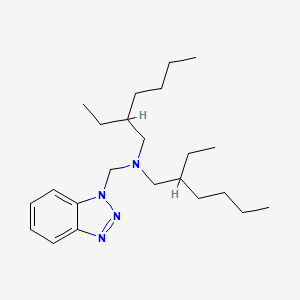

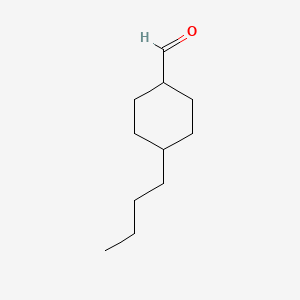

The synthesis of “this compound” involved a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine . This procedure has the advantages of good yields, easy work-up, and benign environment-friendly character .

Aplicaciones Científicas De Investigación

Antimalarial Activity

N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide derivatives have been synthesized and evaluated for their antimalarial activity. Studies revealed compounds like 3-Fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate showing moderate antimalarial activity. These findings indicate that the pyrido[1,2-a]pyrimidine scaffold could be a potential lead for developing antimalarial agents (Mane et al., 2014).

Potential for Analgesic Properties

Research into the chemical modification of the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides indicates that such modifications can potentially enhance their analgesic properties. For instance, 4-fluorobenzylamide was recommended for further research as a potential new analgesic (Ukrainets et al., 2015).

Electrophoretic Separation Studies

This compound derivatives have been used in the study of nonaqueous capillary electrophoretic separation, demonstrating their applicability in analytical chemistry for separation and analysis of complex mixtures (Ye et al., 2012).

Gastroprotective Activity

Some derivatives of this compound have shown gastroprotective effects, particularly against gastric damage caused by non-steroidal antiinflammatory agents. This suggests their potential as prophylactic agents in gastroenterology (Hermecz et al., 1992).

Utilization in Potassium Channel Openers

N-Pyridyl benzamide derivatives, including those related to the pyrido[1,2-a]pyrimidine structure, have been identified as KCNQ2/Q3 potassium channel openers. These compounds show potential in the treatment of epilepsy and pain (Amato et al., 2011).

Potential in Herbicidal Activity

Derivatives of this compound have been studied for their herbicidal activity. Compounds in this class have been found to be effective protoporphyrinogen oxidase inhibitors, indicating their utility in agricultural applications (Wang et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is the HIV-1 integrase (IN) . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, making it an attractive target for antiretroviral therapies .

Mode of Action

This compound interacts with the active site of the HIV-1 integrase. The keto oxygen atom at the C-4 position and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the integrase, thereby preventing the integration of the viral genome into the host cell’s DNA .

Biochemical Pathways

The inhibition of the HIV-1 integrase disrupts the life cycle of the HIV-1 virus. The virus is unable to integrate its genome into the host cell’s DNA, which is a crucial step for the replication of the virus . As a result, the propagation of the virus is halted.

Result of Action

The inhibition of the HIV-1 integrase by this compound results in a decrease in the replication of the HIV-1 virus. In vitro studies have shown that the compound can inhibit the HIV-1 virus (NL4-3) in Hela cell cultures .

Propiedades

IUPAC Name |

N-(4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-14(11-6-2-1-3-7-11)17-12-10-16-13-8-4-5-9-18(13)15(12)20/h1-10H,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUYZYZQFGXJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CN=C3C=CC=CN3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359055 | |

| Record name | STK275909 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81000-03-5 | |

| Record name | STK275909 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

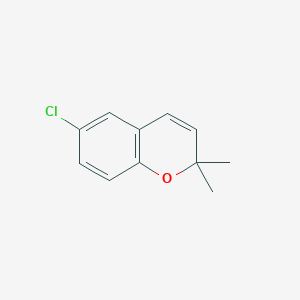

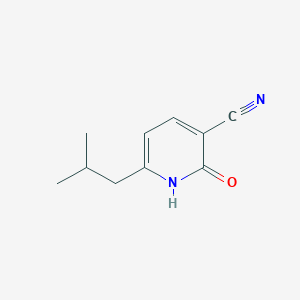

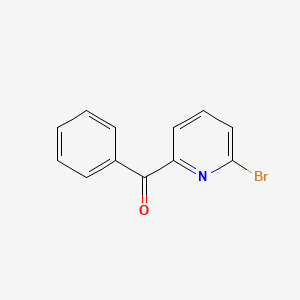

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.